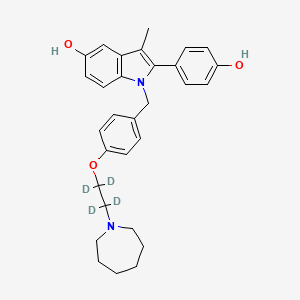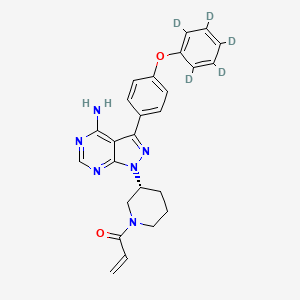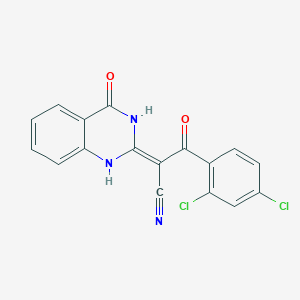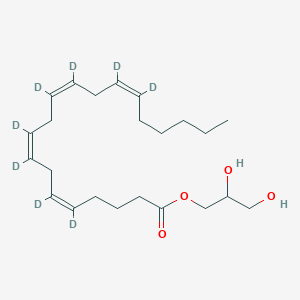
2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine-13C,15N2 (hydrochloride) is a labeled form of Gemcitabine hydrochloride, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . Gemcitabine hydrochloride is a pyrimidine nucleoside analog antimetabolite and an antineoplastic agent . It is primarily used in cancer treatment due to its ability to inhibit DNA synthesis and repair, leading to cell autophagy and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine-13C,15N2 (hydrochloride) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the Gemcitabine molecule . The process typically includes the following steps:
Synthesis of labeled cytidine: The starting material, cytidine, is labeled with carbon-13 and nitrogen-15.
Fluorination: The labeled cytidine undergoes fluorination to introduce fluorine atoms at specific positions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Gemcitabine-13C,15N2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Chemical Reactions Analysis
Types of Reactions
Gemcitabine-13C,15N2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemcitabine-13C,15N2 (hydrochloride) .
Scientific Research Applications
Gemcitabine-13C,15N2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Gemcitabine-13C,15N2 (hydrochloride) exerts its effects by inhibiting DNA synthesis and repair . After uptake into malignant cells, it is phosphorylated by deoxycytidine kinase to form Gemcitabine monophosphate, which is then converted to the active compounds, Gemcitabine diphosphate and Gemcitabine triphosphate . These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another pyrimidine nucleoside analog used in cancer treatment.
Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
Capecitabine: An oral prodrug of Fluorouracil that is used in cancer treatment.
Uniqueness of Gemcitabine-13C,15N2 (hydrochloride)
Gemcitabine-13C,15N2 (hydrochloride) is unique due to its isotopic labeling, which allows for precise quantification and tracking in biological and chemical studies . This makes it a valuable tool in research applications where accurate measurement of Gemcitabine and its metabolites is crucial .
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-ACCKZTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B8058516.png)





![alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoicacid,monohydrochloride](/img/structure/B8058558.png)



![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)


